molecular formula C16H18N2O B14478027 2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole CAS No. 66052-09-3

2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B14478027
CAS No.: 66052-09-3
M. Wt: 254.33 g/mol
InChI Key: FSZVMUJAVXJKKJ-UHFFFAOYSA-N
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Description

2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxynaphthalene and imidazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific solvents and catalysts.

    Formation of Intermediate Compounds: The reaction proceeds through the formation of intermediate compounds, which are subsequently converted into the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole
  • 2-(4-Ethoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole
  • 2-(4-Butoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Uniqueness

2-(4-Propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole is unique due to its specific propoxy substitution on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

66052-09-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(4-propoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C16H18N2O/c1-2-11-19-15-8-7-14(16-17-9-10-18-16)12-5-3-4-6-13(12)15/h3-8H,2,9-11H2,1H3,(H,17,18)

InChI Key

FSZVMUJAVXJKKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)C3=NCCN3

Origin of Product

United States

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